

Application Note & Protocols: Comprehensive Characterization of 5-Propylcyclohexane-1,3-dione

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Compound of Interest

Compound Name: 5-Propylcyclohexane-1,3-dione

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Abstract

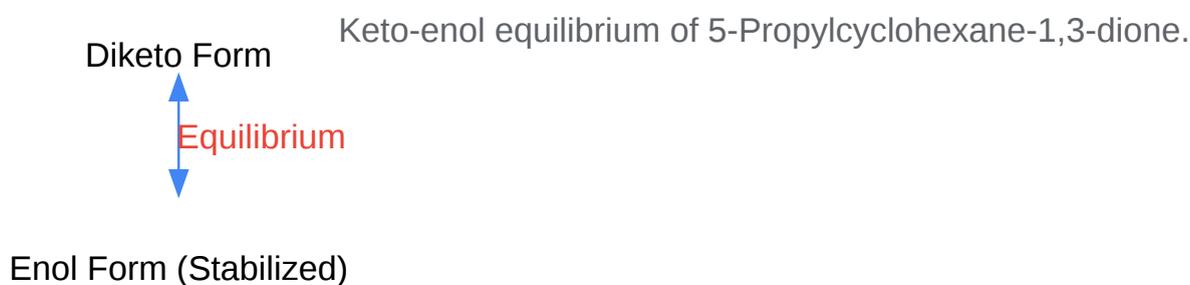
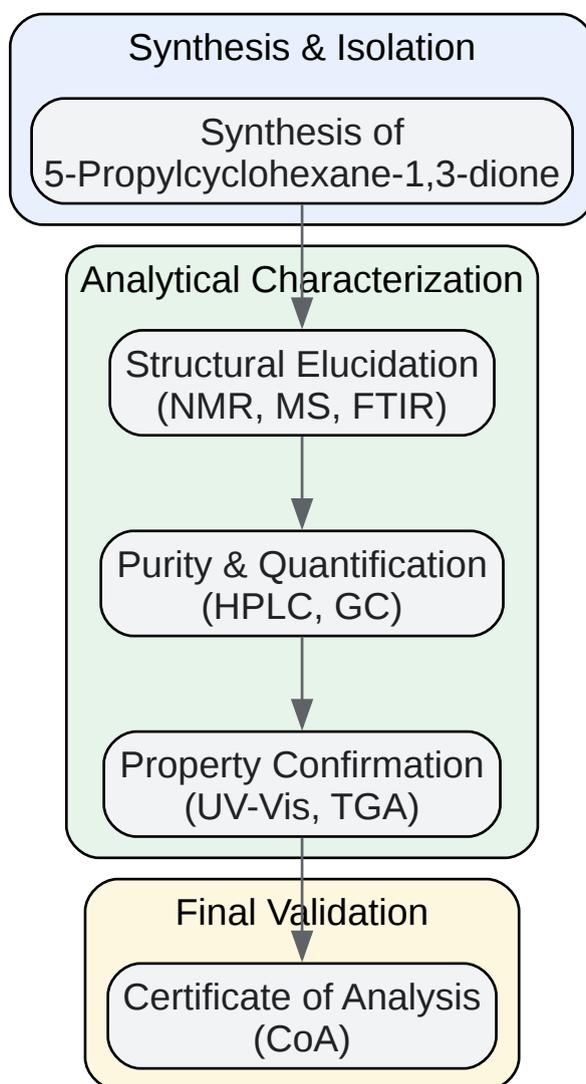
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of **5-Propylcyclohexane-1,3-dione**. As a member of the cyclohexane-1,3-dione class, this compound is a valuable synthetic intermediate for various biologically active molecules, including pharmaceuticals and herbicides.[1] Rigorous analytical characterization is paramount to confirm its chemical identity, assess its purity, and ensure its suitability for downstream applications. This guide details protocols and theoretical justifications for a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The central challenge in characterizing this β -diketone—its existence in a dynamic equilibrium between diketo and enol tautomers—is addressed throughout each section, providing researchers with the insights needed for accurate data interpretation.

Introduction: The Analytical Imperative for a Versatile Building Block

5-Propylcyclohexane-1,3-dione (C₉H₁₄O₂, MW: 154.21 g/mol) is a key structural motif in synthetic organic chemistry. The cyclohexane-1,3-dione skeleton is found in numerous natural

products and is a cornerstone for synthesizing compounds that inhibit critical enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicide development.^[2] The efficacy, safety, and reproducibility of any drug development or synthetic program rely on the unambiguous characterization of its starting materials and intermediates.

The primary analytical challenge presented by **5-Propylcyclohexane-1,3-dione** lies in its inherent keto-enol tautomerism. This equilibrium, often slow on the NMR timescale, results in the simultaneous presence of two distinct chemical species in solution, which can complicate spectral interpretation if not properly understood.^{[3][4]} This guide is therefore structured to not only provide step-by-step protocols but also to explain the causality behind experimental choices and the expected analytical signatures of both tautomers.



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Figure 2: Keto-enol tautomerism of **5-Propylcyclohexane-1,3-dione**.

- **Diketo Form:** Contains two distinct ketone (C=O) groups and a methylene group (-CH₂-) between them.
- **Enol Form:** Contains a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a carbonyl group conjugated with the double bond.

This duality must be considered in all subsequent spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR is the most powerful technique for the unambiguous structural confirmation of **5-Propylcyclohexane-1,3-dione**, as it allows for the direct observation of both tautomers in solution. [3]

¹H NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard, relatively non-polar solvent that allows for clear observation of the tautomeric equilibrium. For studying solvent effects, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.
- **Instrument Setup:**
 - Spectrometer: 400 MHz or higher for optimal resolution.
 - Temperature: 298 K (25 °C).
 - Pulse Program: Standard single pulse ('zg30').
 - Scans: 16-32 scans for good signal-to-noise ratio.
- **Data Acquisition & Processing:** Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

Expected ^1H NMR Data Interpretation

The spectrum will be a superposition of signals from both the diketo and enol forms. The relative integration of corresponding peaks will reveal the tautomeric ratio in the given solvent.

Assignment (Enol Form)	Approx. Chemical Shift (δ , ppm)	Multiplicity	Notes
Enolic OH	11.0 - 16.0	broad singlet	Highly deshielded due to strong intramolecular H-bond. May not integrate perfectly.
Vinyl H	5.0 - 5.5	singlet	Proton on the C=C double bond.
Ring CH ₂ (adjacent to C=C & C=O)	2.2 - 2.6	multiplet	
Ring CH (with propyl group)	2.0 - 2.4	multiplet	
Propyl CH ₂	1.2 - 1.6	multiplet	
Propyl CH ₃	0.8 - 1.0	triplet	

Assignment (Diketo Form)	Approx. Chemical Shift (δ , ppm)	Multiplicity	Notes
Inter-carbonyl CH ₂	3.0 - 3.5	singlet	Acidic protons between the two C=O groups.
Ring CH ₂ (adjacent to C=O)	2.5 - 2.8	multiplet	
Ring CH (with propyl group)	2.1 - 2.5	multiplet	
Propyl CH ₂	1.2 - 1.6	multiplet	
Propyl CH ₃	0.8 - 1.0	triplet	

Note: The chemical shifts are predictive and based on analogous structures.[5][6]

¹³C NMR Spectroscopy

A ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

Assignment	Approx. Chemical Shift (δ , ppm)	Notes
Enol Form		
C=O (conjugated)	190 - 200	
C=C-OH	175 - 185	
C=C-OH	95 - 105	
Diketo Form		
C=O	200 - 210	Two signals may be observed.
Inter-carbonyl CH ₂	50 - 60	

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

Protocol (Electrospray Ionization - ESI)

- **Sample Preparation:** Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile. Rationale: These are common, volatile solvents compatible with ESI-MS.
- **Instrument Setup (ESI-QTOF or Orbitrap):**
 - **Ionization Mode:** Positive ESI (+) for $[M+H]^+$ or Negative ESI (-) for $[M-H]^-$.
 - **Mass Range:** Scan from m/z 50 to 500.
 - **Resolution:** High resolution (>10,000) is crucial for accurate mass determination and elemental composition calculation.
- **Data Analysis:** Identify the molecular ion peak. For **5-Propylcyclohexane-1,3-dione** ($C_9H_{14}O_2$), the expected exact masses are:
 - $[M+H]^+$: 155.1067
 - $[M+Na]^+$: 177.0886
 - $[M-H]^-$: 153.0921

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities and alternative fragmentation patterns, GC-MS with Electron Ionization (EI) is invaluable.

Expected Fragmentation Patterns

Systematic studies on similar 2,5-dialkylcyclohexan-1,3-diones have identified key fragmentation pathways that provide structural information. [7] For the 5-propyl derivative, expect fragmentation related to the loss of the propyl group and ring cleavage.

Fragment (m/z)	Possible Identity	Notes
154	$[M]^+$	Molecular ion peak (in EI-MS).
112	$[M - C_3H_6]^+$	McLafferty rearrangement involving the propyl group.
111	$[M - C_3H_7]^+$	Loss of the propyl radical.
84, 83, 69, 55	-	Characteristic fragments from the cleavage of the cyclohexanedione ring. [8]

Vibrational Spectroscopy (FTIR): Functional Group Identification

FTIR provides a rapid and definitive confirmation of the functional groups present, clearly distinguishing between the tautomers.

Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.
- Instrument Setup:
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: 32 scans co-added to improve signal quality.
- Data Analysis: Collect the spectrum and perform a background subtraction.

Expected FTIR Data Interpretation

The spectrum will show characteristic bands for both the enol and diketo forms. [9][10]

Wavenumber (cm ⁻¹)	Vibration	Assignment
3200 - 2500 (very broad)	O-H stretch	Enol form. Broadness due to strong intramolecular H-bond.
2960 - 2850	C-H stretch	Aliphatic C-H from the ring and propyl group.
~1725 and ~1700	C=O stretch	Diketo form. Asymmetric and symmetric stretching of the two carbonyls.
1640 - 1580	C=O and C=C stretch	Enol form. Conjugated system and H-bonding lower the frequency.

| 1470 - 1350 | C-H bend | Methylene and methyl scissoring/bending vibrations. |

Chromatographic Methods: Purity Assessment and Quantification

Chromatography is the gold standard for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is ideal for assessing the purity of non-volatile or thermally sensitive compounds. [11][12]

- System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μm). [11]3. Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid for improved

peak shape). A typical starting point is 60:40 Acetonitrile:Water.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm and/or 275 nm. Rationale: The conjugated enol form will have a strong UV absorbance around 250-280 nm. [13]6. Sample Preparation: Prepare a ~1 mg/mL stock solution in the mobile phase and inject 10 μ L.
- Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Protocol

GC is suitable for analyzing volatile impurities and can provide high-resolution separation. [14] [15]

- System: GC with a Flame Ionization Detector (FID).
- Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol phase (e.g., 30 m x 0.25 mm x 0.25 μ m). [14]3. Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
- Temperatures:
 - Injector: 250 °C
 - Detector: 260 °C
 - Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 240 °C and hold for 5 min. (This program should be optimized).
- Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane. Inject 1 μ L.
- Analysis: Purity is assessed by area percent, similar to HPLC.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy confirms the presence of the conjugated π -system in the enol tautomer.

Protocol

- Sample Preparation: Prepare a dilute solution (e.g., 0.01 mg/mL) in a UV-transparent solvent like cyclohexane or ethanol.
- Instrument Setup:
 - Scan Range: 200 - 400 nm.
 - Blank: Use the pure solvent as a reference.
- Data Analysis: The spectrum is expected to show a strong absorption maximum (λ_{\max}) between 250-280 nm, corresponding to the $\pi \rightarrow \pi^*$ transition of the conjugated enone system in the enol tautomer. [3][13]The diketo form has a much weaker $n \rightarrow \pi^*$ transition at a longer wavelength, which is often obscured. [16]

Conclusion

The suite of analytical techniques described in this application note provides a robust framework for the complete and unambiguous characterization of **5-Propylcyclohexane-1,3-dione**. A logical workflow beginning with spectroscopic methods (NMR, MS, FTIR) to confirm identity, followed by chromatographic techniques (HPLC, GC) to establish purity, ensures a comprehensive understanding of the material's quality. Acknowledging and interpreting the spectral features of the keto-enol tautomeric equilibrium is critical for accurate analysis. By following these protocols, researchers, scientists, and drug development professionals can generate a reliable and complete Certificate of Analysis, ensuring the integrity of their scientific endeavors.

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